molecular formula C7H14O3 B15235206 Acetic acid, ethoxy-, 1-methylethyl ester CAS No. 54063-13-7

Acetic acid, ethoxy-, 1-methylethyl ester

Cat. No.: B15235206
CAS No.: 54063-13-7
M. Wt: 146.18 g/mol
InChI Key: MAIDELXMDKJUOK-UHFFFAOYSA-N
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Description

Isopropyl 2-ethoxyacetate is an organic compound with the molecular formula C7H14O3. It is an ester formed from isopropyl alcohol and 2-ethoxyacetic acid. This compound is known for its use as a solvent and an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-ethoxyacetate can be synthesized through the esterification reaction between isopropyl alcohol and 2-ethoxyacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of isopropyl 2-ethoxyacetate involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to obtain high-purity isopropyl 2-ethoxyacetate.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-ethoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to isopropyl alcohol and 2-ethoxyacetic acid in the presence of water and an acid or base catalyst.

    Transesterification: It can react with other alcohols to form different esters through transesterification.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

    Hydrolysis: Isopropyl alcohol and 2-ethoxyacetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Isopropyl 2-ethoxyacetate has several applications in scientific research:

    Chemistry: Used as a solvent and an intermediate in organic synthesis.

    Biology: Employed in the preparation of various biological compounds.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of isopropyl 2-ethoxyacetate involves its role as a solvent and an intermediate in chemical reactions. As a solvent, it helps dissolve other substances, facilitating chemical reactions. As an intermediate, it participates in various chemical transformations, leading to the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl acetate: Similar ester with different properties.

    Ethyl acetate: Another ester with similar uses but different reactivity.

    Butyl acetate: Ester with a longer carbon chain and different applications.

Uniqueness

Isopropyl 2-ethoxyacetate is unique due to its specific combination of isopropyl and 2-ethoxyacetic acid, which imparts distinct properties and reactivity compared to other esters. Its specific structure makes it suitable for particular applications in organic synthesis and industrial processes.

Properties

CAS No.

54063-13-7

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propan-2-yl 2-ethoxyacetate

InChI

InChI=1S/C7H14O3/c1-4-9-5-7(8)10-6(2)3/h6H,4-5H2,1-3H3

InChI Key

MAIDELXMDKJUOK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)OC(C)C

Origin of Product

United States

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